molecular formula C5H12N2O2 B1595655 DL-Ornithine CAS No. 616-07-9

DL-Ornithine

Cat. No.: B1595655
CAS No.: 616-07-9
M. Wt: 132.16 g/mol
InChI Key: AHLPHDHHMVZTML-UHFFFAOYSA-N
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Description

DL-Ornithine is a non-proteinogenic amino acid that plays a crucial role in various physiological processes. It is an intermediate compound in the urea cycle, which is responsible for removing ammonia, a toxic byproduct of protein metabolism. This compound is synthesized from arginine and is then converted into citrulline in the urea cycle. This conversion helps detoxify ammonia and assists in the production of urea, which is excreted through urine .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Ornithine can be synthesized through several methods. One common method involves condensing 3-bromopropylphthalimide with ethyl acetamidocyanoacetate, followed by hydrolysis of the resulting 2-acetamido-2-carbethoxy-5-phthalimidovaleronitrile . This method yields this compound as the monohydrochloride. Another method involves the enzymatic hydrolysis of arginine to produce ornithine .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically engineered strains of Corynebacterium glutamicum. This method is sustainable and environmentally friendly, although it requires optimization to meet market demands .

Chemical Reactions Analysis

Types of Reactions: DL-Ornithine undergoes various chemical reactions, including decarboxylation, which converts it into putrescine, a precursor for polyamines such as spermidine and spermine . It can also participate in substitution reactions where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Putrescine: Formed through decarboxylation.

    Citrulline: Formed in the urea cycle.

Scientific Research Applications

DL-Ornithine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    L-Arginine: A precursor to DL-Ornithine and involved in the urea cycle.

    L-Citrulline: Formed from this compound in the urea cycle.

    Putrescine: A product of this compound decarboxylation.

Uniqueness: this compound is unique due to its dual role in detoxifying ammonia and serving as a precursor for other important compounds like citrulline and polyamines . Unlike L-arginine and L-citrulline, this compound is not directly coded for by DNA, making it a non-proteinogenic amino acid .

Properties

IUPAC Name

2,5-diaminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLPHDHHMVZTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26445-53-4
Record name Ornithine, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26445-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00860383
Record name Ornithine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-07-9, 33960-23-5
Record name (±)-Ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ornithine DL-form
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Record name NSC169844
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169844
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Record name Ornithine
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Record name DL-ornithine
Source European Chemicals Agency (ECHA)
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Record name ORNITHINE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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